molecular formula C17H16N2O3S B2553031 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 53641-52-4

3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2553031
CAS No.: 53641-52-4
M. Wt: 328.39
InChI Key: NGGPXBKSMWABFK-ZCXUNETKSA-N
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Description

3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the condensation of 3,4-dimethoxybenzoyl chloride with 3-methyl-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzothiazole moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the benzothiazole moiety, resulting in different chemical and biological properties.

    N-(3-Methyl-1,3-benzothiazol-2-ylidene)benzamide:

    3,4-Dimethoxy-N-(2-benzothiazolyl)benzamide: Similar structure but with variations in the substitution pattern on the benzothiazole ring.

Uniqueness

3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to the presence of both methoxy groups and a benzothiazole moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19-12-6-4-5-7-15(12)23-17(19)18-16(20)11-8-9-13(21-2)14(10-11)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGPXBKSMWABFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Reactant of Route 3
3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Reactant of Route 4
3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Reactant of Route 5
3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Reactant of Route 6
3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

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